molecular formula C10H9NO9S3 B8624703 4-Aminonaphthalene-1,3,6-trisulfonic acid CAS No. 61986-93-4

4-Aminonaphthalene-1,3,6-trisulfonic acid

Cat. No. B8624703
CAS RN: 61986-93-4
M. Wt: 383.4 g/mol
InChI Key: SWHYBBGFRAEKOS-UHFFFAOYSA-N
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Patent
US04836959

Procedure details

The sulphonation can be continued to 1-aminonaphthalene-2,4,7-trisulphonic acid by addition of a further 248 g of 65% strength oleum to the sulphonation mixture. Hydrolysis of the trisulphonation mixture in turn gives pure 1,7-Cleve's acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([S:12]([OH:15])(=[O:14])=[O:13])[CH:10]=2)[C:5](S(O)(=O)=O)=[CH:4][C:3]=1S(O)(=O)=O.OS(O)(=O)=O.O=S(=O)=O>>[CH:4]1[CH:3]=[C:2]([NH2:1])[C:11]2[CH:10]=[C:9]([S:12]([OH:15])(=[O:13])=[O:14])[CH:8]=[CH:7][C:6]=2[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C2=CC=C(C=C12)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrolysis of the trisulphonation mixture in turn

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.